Dinitrosoglycolurile
Description
Dinitrosoglycolurile (also referred to as Dinitroglycoluril or Dingu) is a nitro-substituted heterocyclic compound primarily recognized as a secondary detonating explosive . Its chemical structure comprises a glycoluril backbone (a bicyclic urea derivative) functionalized with two nitro groups (-NO₂). The compound belongs to Compatibility Group D explosives, indicating its classification as a secondary explosive requiring initiation without a propelling charge .
Properties
CAS No. |
91112-63-9 |
|---|---|
Molecular Formula |
C4H4N6O4 |
Molecular Weight |
200.11 g/mol |
IUPAC Name |
3a,4-dinitroso-1,3,6,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C4H4N6O4/c11-2-5-1-4(7-2,8-13)10(9-14)3(12)6-1/h1H,(H,6,12)(H2,5,7,11) |
InChI Key |
WIHHVIFNOIVFGH-UHFFFAOYSA-N |
SMILES |
C12C(NC(=O)N1)(N(C(=O)N2)N=O)N=O |
Canonical SMILES |
C12C(NC(=O)N1)(N(C(=O)N2)N=O)N=O |
Synonyms |
dinitrosoglycolurile dinitrosotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione DNSGU |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
a) Dinitrocresols
Dinitrocresols (e.g., 4,6-dinitro-o-cresol) are nitroaromatic compounds with a methylphenol backbone and two nitro groups. Unlike Dinitrosoglycolurile, which is a heterocyclic urea derivative, dinitrocresols feature a benzene ring substituted with hydroxyl and nitro groups. Key differences include:
- Applications : Dinitrocresols historically served as herbicides and insecticides, whereas this compound is exclusively used in explosive formulations .
- Stability : Nitroaromatics like dinitrocresols exhibit lower thermal stability compared to bicyclic nitro compounds like this compound, which may enhance its reliability in controlled detonation scenarios .
b) Heterocyclic Nitro Compounds
Compounds such as 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) share structural similarities with this compound due to their nitrogen-rich heterocyclic frameworks.
Functional Analogs (Explosives)
a) Trinitrotoluene (TNT)
- Energy Output : TNT has a higher detonation velocity (~6,900 m/s) than most secondary explosives, but this compound’s compact heterocyclic structure may offer advantages in stability and handling .
- Synthesis Complexity : TNT synthesis involves nitration of toluene, whereas this compound’s preparation likely requires specialized urea derivatives and nitration under controlled conditions (inferred from ).
Data Table: Comparative Properties
Research Findings and Limitations
Limitations in Current Data
- Critical parameters (e.g., detonation velocity, thermal decomposition temperature) for this compound remain undocumented in publicly available sources.
- Comparative studies with modern explosives like RDX or HMX are absent, limiting performance evaluations.
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